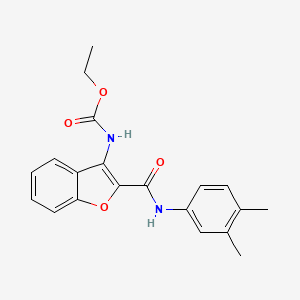

Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate

描述

Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with a carbamoyl group at position 2 and an ethyl carbamate moiety at position 2.

属性

IUPAC Name |

ethyl N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-4-25-20(24)22-17-15-7-5-6-8-16(15)26-18(17)19(23)21-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZLKZSNHOYOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

Introduction of Carbamate Group: The carbamate group is introduced by reacting the benzofuran derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Attachment of Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the benzofuran core through a carbamoylation reaction using 3,4-dimethylphenyl isocyanate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.

化学反应分析

Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Hydrolysis: Acidic or basic hydrolysis can break down the carbamate group, yielding the corresponding amine and carboxylic acid.

科学研究应用

Synthesis Overview

The synthesis of Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate involves several key steps:

- Formation of the Benzofuran Core : This step typically includes cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

- Introduction of the Carbamate Group : The benzofuran derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the carbamate functionality.

- Coupling with Dimethylphenyl Group : The final step involves a carbamoylation reaction using 3,4-dimethylphenyl isocyanate to attach the dimethylphenyl group to the benzofuran core.

The molecular formula for this compound is C23H24N2O5, with a molecular weight of 408.454 g/mol .

This compound exhibits several biological activities that are of interest in medicinal chemistry:

- Antiviral Properties : Molecular docking studies suggest that this compound can effectively bind to proteins associated with viral infections, including SARS-CoV-2, indicating potential antiviral applications .

- Anticancer Activity : Research indicates that the compound may inhibit enzymes involved in cancer cell proliferation and inflammatory pathways, demonstrating its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes linked to inflammatory responses suggests it could be developed into anti-inflammatory therapeutics .

Scientific Research Applications

This compound serves as a valuable building block in organic synthesis and has various applications in scientific research:

Chemistry

- Building Block for Complex Molecules : This compound can be utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities .

Biology and Medicine

- Drug Development : Ongoing research is investigating its efficacy as a drug candidate for treating various diseases due to its unique structural properties and biological activities .

Industry

- Pharmaceuticals and Agrochemicals : The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new materials and products .

Case Study 1: Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that this compound shows promising binding affinity towards viral proteins associated with SARS-CoV-2. In silico analyses indicate that modifications to its structure could enhance its antiviral efficacy, making it a candidate for further development in antiviral therapies .

Case Study 2: Anticancer Potential

In vitro studies have illustrated that this compound inhibits specific cancer cell lines by targeting key enzymes involved in cell proliferation. The results suggest that further exploration into its mechanism of action could lead to new anticancer drugs derived from benzofuran scaffolds .

作用机制

The mechanism of action of Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

相似化合物的比较

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

- Structure: Contains a phenoxyphenoxyethyl chain linked to the carbamate group.

- Key Differences : Lacks the benzofuran core and dimethylphenyl substitution.

- Application: Fenoxycarb is a juvenile hormone mimic used as an insect growth regulator in agriculture .

- Physicochemical Properties: Higher hydrophobicity due to the phenoxy groups, which may enhance environmental persistence compared to the target compound.

Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham)

- Structure : Features a phenyl carbamate linked to a phenylurea group.

- Key Differences : Replaces the benzofuran ring with a simple phenyl group and lacks the 3,4-dimethylphenyl substitution.

- Application : Desmedipham is a herbicide inhibiting photosynthesis in broadleaf weeds .

- Activity : The urea moiety in desmedipham enhances its binding to photosystem II, a mechanism absent in the target compound.

Ethyl (2-(Furan-3-yl)ethyl)carbamate

- Structure : Contains a furan-3-yl ethyl chain attached to the carbamate group.

- Key Differences : Simpler structure with a single furan ring instead of the benzofuran core; lacks the carbamoyl substitution.

- Application : Primarily used in chemical synthesis or as an intermediate in pharmaceutical manufacturing .

Tert-Butyl N-[2-[2-[2,3-Difluoro-4-]carbamate (Patent Example)

- Structure : A highly complex carbamate with a diazaspiro[4.5]decene core and multiple fluorinated substituents.

- Key Differences : Extreme structural complexity and fluorine substitutions, which are absent in the target compound.

- Application : Likely developed for therapeutic use (e.g., kinase inhibition) due to its spirocyclic and fluorinated motifs .

Structural and Functional Analysis Table

*Predicted using computational tools (e.g., ChemAxon).

Research Findings and Mechanistic Insights

- This contrasts with fenoxycarb’s juvenile hormone mimicry and desmedipham’s photosystem II disruption .

- Stability : The 3,4-dimethylphenyl group likely enhances metabolic stability compared to simpler analogs like ethyl (2-(furan-3-yl)ethyl)carbamate, which may degrade rapidly in biological systems .

- Synthetic Accessibility: The target compound’s synthesis is more challenging than desmedipham or fenoxycarb due to the benzofuran core and sterically hindered carbamoyl group.

生物活性

Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure has garnered interest for its potential biological activities, which include antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its synthesis, mechanism of action, and relevant research findings.

The synthesis of this compound involves several key steps:

- Formation of Benzofuran Core : The benzofuran core is synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

- Introduction of Carbamate Group : The carbamate group is introduced by reacting the benzofuran derivative with ethyl chloroformate in the presence of a base such as triethylamine.

- Attachment of Dimethylphenyl Group : The final step involves coupling the 3,4-dimethylphenyl group to the benzofuran core via a carbamoylation reaction using 3,4-dimethylphenyl isocyanate.

The molecular formula for this compound is C23H24N2O5 with a molecular weight of 408.454 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Binding Affinity : Molecular docking studies have shown that this compound can bind effectively to various proteins associated with diseases such as SARS-CoV-2, suggesting potential antiviral properties .

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity against SARS-CoV-2. Molecular docking analysis revealed strong binding affinities to key viral proteins such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). For instance:

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Ethyl Carbamate | Mpro | -8.83 |

| Ethyl Carbamate | Spike Glycoprotein | -6.43 |

| Ethyl Carbamate | RdRp | -7.62 |

These findings suggest that the compound could serve as a potential inhibitor of viral replication .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that it may inhibit certain cancer cell lines by modulating apoptosis pathways and inhibiting tumor growth factors. Further research is needed to elucidate specific mechanisms and efficacy across different cancer types.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that derivatives similar to Ethyl Carbamate showed promising results in inhibiting SARS-CoV-2 proteins, highlighting its potential in developing antiviral therapies .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that compounds with similar structures exhibited cytotoxic effects, promoting further investigation into their therapeutic applications .

常见问题

Q. How can degradation pathways under varying storage conditions be systematically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。